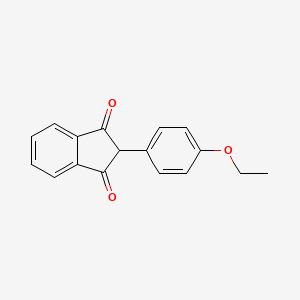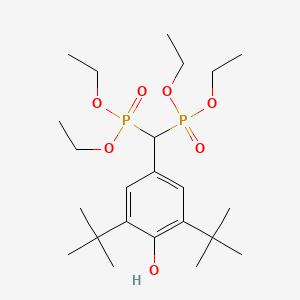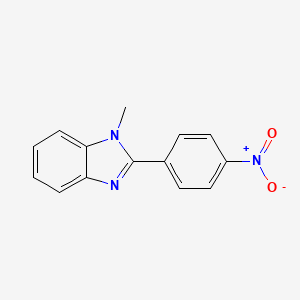![molecular formula C19H25ClN2O2 B11712615 N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexanecarboxamide group linked to a tetrahydroisoquinoline moiety through a chloroacetyl bridge, making it a versatile molecule for synthetic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Chloroacetylation: The tetrahydroisoquinoline intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.
Amidation: Finally, the chloroacetylated tetrahydroisoquinoline is coupled with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrahydroisoquinoline moiety can be oxidized to isoquinoline or reduced to more saturated derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Isoquinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Hydrolysis: Cyclohexanecarboxylic acid and corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-chloroacetyl)cyclohexanecarboxamide: Shares the chloroacetyl and cyclohexanecarboxamide groups but lacks the tetrahydroisoquinoline moiety.
N-(2-chloroacetyl)-1,2,3,4-tetrahydroisoquinoline: Contains the chloroacetyl and tetrahydroisoquinoline groups but lacks the cyclohexanecarboxamide moiety.
Uniqueness
N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide is unique due to its combination of the tetrahydroisoquinoline, chloroacetyl, and cyclohexanecarboxamide groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C19H25ClN2O2 |
|---|---|
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
N-[[2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H25ClN2O2/c20-12-18(23)22-11-10-14-6-4-5-9-16(14)17(22)13-21-19(24)15-7-2-1-3-8-15/h4-6,9,15,17H,1-3,7-8,10-13H2,(H,21,24) |
InChI-Schlüssel |
UCJWLIDMRLKKDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dibromophenol](/img/structure/B11712539.png)


![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)


![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)




![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)
